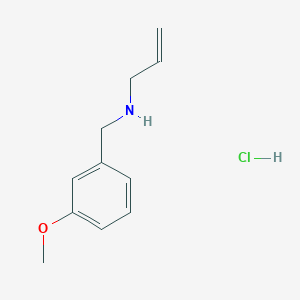
N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride
Overview
Description
“N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride” is a chemical compound. It is also known as “N-(3-methoxybenzyl)ethanamine hydrochloride” with a CAS Number: 1048948-04-4 . The molecular weight of this compound is 201.7 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10 (7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Scientific Research Applications
Synthesis and Chemical Properties
- N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is involved in various chemical reactions and synthesis processes. For instance, it is used in the preparation of secondary amines from primary amines via 2-Nitrobenzenesulfonamides, indicating its role in complex organic syntheses (Kurosawa et al., 2003). Additionally, it is part of the synthesis process of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, which serves as an example of the reductive amination reaction in organic chemistry (Touchette, 2006).
Therapeutic Applications and Biological Activity
- The compound has been investigated for its antineoplastic properties. A notable study reported the synthesis and biological evaluation of amino acid amides derived from this compound, highlighting its potential as an antineoplastic agent. This compound and its derivatives showed significant activity against various cancer cell lines (Pettit et al., 2003).
Analytical and Material Science Applications
- In the realm of analytical science, this compound is part of the analytical characterization of novel substances. For instance, it was involved in the analytical characterization of novel ortho-methoxybenzylated amphetamine-type designer drugs (Westphal et al., 2016). Moreover, it plays a role in the synthesis and investigation of novel methoxybenzyl-containing quaternary ammonium surfactants, showcasing its significance in the development of new materials with potential applications in various industries (Zhao et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .
Mode of Action
This compound interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting a possible irreversible or slowly reversible mechanism of action .
Biochemical Pathways
The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide or arachidonoylethanolamide (AEA), 2-arachidonoylglycerol (2-AG), and palmitoylethanolamide (PEA) . These endocannabinoids are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood, and memory .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Future Directions
The potential application of macamides, a class of compounds that includes “N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride”, as FAAH inhibitors is being explored . They might act on the central nervous system to provide analgesic, anti-inflammatory, or neuroprotective effects, by modulating the release of neurotransmitters .
Biochemical Analysis
Biochemical Properties
N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the notable interactions is with fatty acid amide hydrolase (FAAH), where this compound acts as an inhibitor . This interaction is crucial as FAAH is involved in the degradation of endocannabinoids, which are important for modulating neurotransmitter release and providing neuroprotective effects . Additionally, this compound has been shown to interact with mono-acyl glycerol lipase (MAGL), although it does not exhibit significant inhibitory activity on this enzyme .
Cellular Effects
This compound influences various cellular processes and cell types. It has been observed to modulate cell signaling pathways, particularly those involving the endocannabinoid system . By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can affect gene expression and cellular metabolism . This compound has also been shown to have neuroprotective effects, potentially by reducing inflammation and oxidative stress in neuronal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FAAH. The compound acts as a time-dependent inhibitor of FAAH, leading to an increase in endocannabinoid levels . This inhibition is likely irreversible or slowly reversible, suggesting a strong and lasting interaction with the enzyme . The increased endocannabinoid levels can modulate neurotransmitter release and provide analgesic, anti-inflammatory, and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its inhibitory effects on FAAH are time-dependent . Long-term studies have shown that this compound can maintain its inhibitory activity over extended periods, suggesting its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neuroprotective effects and reduce inflammation . At higher doses, there may be potential toxic or adverse effects, including disruptions in cellular metabolism and gene expression . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the endocannabinoid system. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can affect metabolic flux and metabolite levels . The interaction with FAAH and the subsequent increase in endocannabinoid levels can modulate various physiological processes, including pain perception, inflammation, and neuroprotection .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to have a lung-targeting property, with the highest distribution observed in the stomach and lungs after absorption
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific organelles, such as the endoplasmic reticulum or mitochondria . This subcellular localization is important for understanding the precise mechanisms by which this compound exerts its effects on cellular processes.
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-7-12-9-10-5-4-6-11(8-10)13-2;/h3-6,8,12H,1,7,9H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZZILPBNOBWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



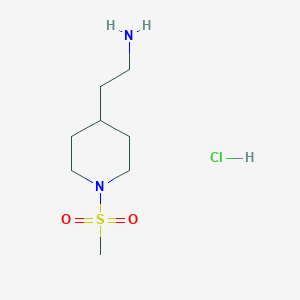
![N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B3085605.png)
![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)
amine hydrochloride](/img/structure/B3085627.png)

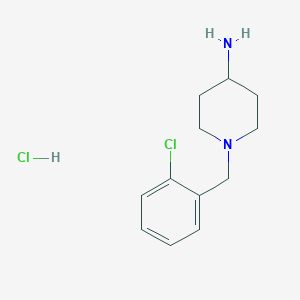
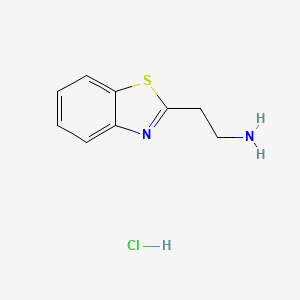

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085647.png)
![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)
![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3085654.png)
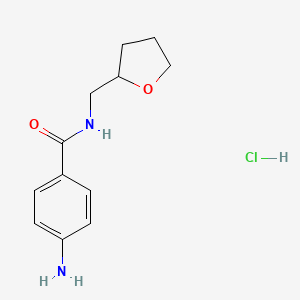
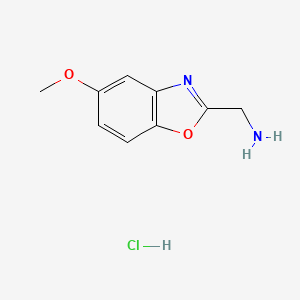
amine hydrochloride](/img/structure/B3085686.png)